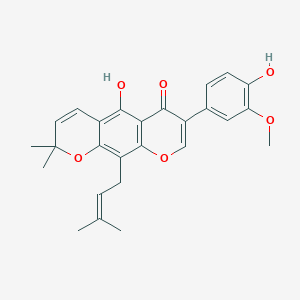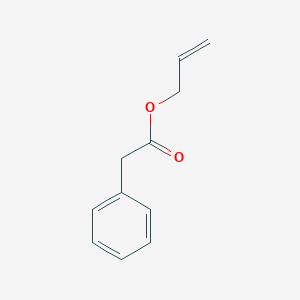
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione is a chemical compound with the molecular formula C18H10O3. It is known for its rigid structure and unique chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione typically involves a Diels-Alder reaction between anthracene and maleic anhydride. The reaction is carried out by grinding the reactants at a temperature of 60-65°C for a few minutes, resulting in the formation of the desired product . Industrial production methods may vary, but the Diels-Alder reaction remains a common approach due to its efficiency and simplicity .
Chemical Reactions Analysis
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione exerts its effects involves its ability to form strong charge-assisted hydrogen bonds and other interactions with target molecules. These interactions can influence the behavior and properties of the target molecules, leading to various effects .
Comparison with Similar Compounds
Similar compounds to 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione include:
- cis-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid anhydride
- trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- trans-dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications. The unique rigidity and selectivity of this compound make it particularly valuable in host-guest chemistry and other specialized applications .
Properties
CAS No. |
1625-83-8 |
|---|---|
Molecular Formula |
C18H10O3 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |
InChI |
InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChI Key |
QJHKAOSKFASRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
| 1625-83-8 | |
Synonyms |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)







![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)


